Propargyl-PEG11-amine
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Overview
Description
Propargyl-PEG11-amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and an amine group, making it a versatile reagent in organic synthesis. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG11-amine can be synthesized through various methods, including the A3-coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metal complexes, such as copper or zinc . Another method involves the use of a novel magnetically reusable manganese nanocatalyst for C-N bond formation . This method offers high efficiency, mild reaction conditions, and environmental compatibility.
Industrial Production Methods: Industrial production of this compound often involves large-scale A3-coupling reactions using efficient and recyclable catalysts. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG11-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Propargyl-PEG11-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and in click chemistry reactions.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Propargyl-PEG11-amine involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The propargyl group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and molecular assembly .
Comparison with Similar Compounds
Propargylamine: A simpler analog with similar reactivity but lacks the PEG chain.
Propargyl-PEG4-amine: A shorter PEG chain variant with different solubility and reactivity properties.
Propargyl-PEG12-amine: A longer PEG chain variant with enhanced solubility and flexibility.
Uniqueness: Propargyl-PEG11-amine stands out due to its optimal PEG chain length, which provides a balance between solubility, flexibility, and reactivity. This makes it particularly suitable for applications in PROTAC synthesis and click chemistry .
Properties
Molecular Formula |
C25H49NO11 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C25H49NO11/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1H,3-26H2 |
InChI Key |
QJITZAWTLZAIGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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